
2-(3-Amino-2-oxopyridin-1(2H)-yl)-N-isopropylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Amino-2-oxopyridin-1(2H)-yl)-N-isopropylacetamide is a synthetic organic compound that belongs to the class of pyridine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-2-oxopyridin-1(2H)-yl)-N-isopropylacetamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and amines.
Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction or through direct amination reactions.
Acetylation: The final step involves the acetylation of the amino group with isopropyl acetic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-(3-Amino-2-oxopyridin-1(2H)-yl)-N-isopropylacetamide has several applications in scientific research:
Medicinal Chemistry: Used as a precursor or intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(3-Amino-2-oxopyridin-1(2H)-yl)-N-isopropylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-Amino-2-oxopyridin-1(2H)-yl)-N-methylacetamide
- 2-(3-Amino-2-oxopyridin-1(2H)-yl)-N-ethylacetamide
- 2-(3-Amino-2-oxopyridin-1(2H)-yl)-N-propylacetamide
Uniqueness
2-(3-Amino-2-oxopyridin-1(2H)-yl)-N-isopropylacetamide is unique due to its specific isopropyl substitution, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with tailored activities and properties.
Propiedades
Fórmula molecular |
C10H15N3O2 |
|---|---|
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
2-(3-amino-2-oxopyridin-1-yl)-N-propan-2-ylacetamide |
InChI |
InChI=1S/C10H15N3O2/c1-7(2)12-9(14)6-13-5-3-4-8(11)10(13)15/h3-5,7H,6,11H2,1-2H3,(H,12,14) |
Clave InChI |
PZKFGYGZEIUXPP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(=O)CN1C=CC=C(C1=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


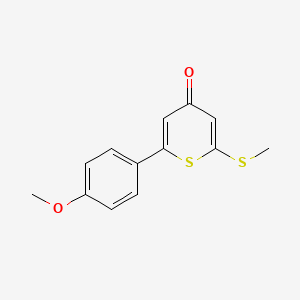

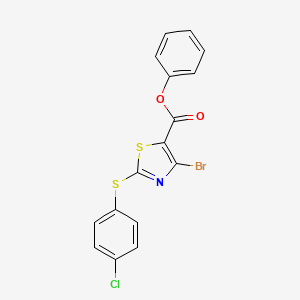
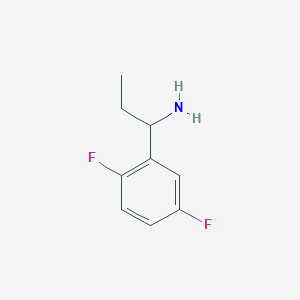

![(1R,4S,6S)-5-[(tert-butoxy)carbonyl]-7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B13007895.png)
![tert-Butyl (1S,4S)-7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B13007902.png)
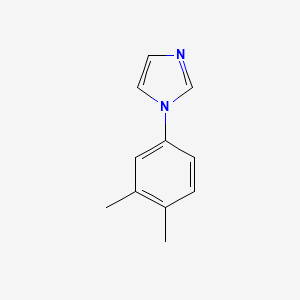
![2-{9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-ylidene}acetonitrile](/img/structure/B13007913.png)

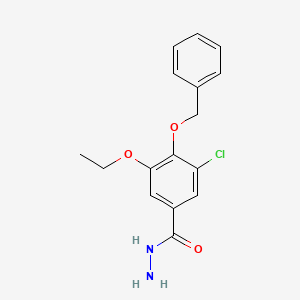

![tert-butyl (3R,5S)-3-amino-5-[(tert-butyldimethylsilyl)oxy]piperidine-1-carboxylate](/img/structure/B13007932.png)
![8-Amino-3-methylimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B13007937.png)
